molecular formula C16H12O5 B2452776 [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid CAS No. 302551-56-0

[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid

Cat. No.: B2452776
CAS No.: 302551-56-0
M. Wt: 284.267
InChI Key: WADNBVMGEJFFIZ-UHFFFAOYSA-N
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Description

[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid is an organic compound with the molecular formula C16H12O5 It is a derivative of benzo[c]chromene, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid typically involves the reaction of 4-methyl-6-oxo-6H-benzo[c]chromene with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. This modulation can lead to reduced inflammation and oxidative damage, contributing to its potential therapeutic benefits .

Comparison with Similar Compounds

[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid can be compared with other similar compounds, such as:

    [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]butanoic acid: Contains a butanoic acid moiety.

    [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]benzoic acid: Features a benzoic acid moiety.

The uniqueness of this compound lies in its specific acetic acid moiety, which can influence its reactivity and biological activity compared to its analogs.

Biological Activity

[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid, a derivative of benzo[c]chromene, is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and comparative studies with similar compounds.

The compound has the molecular formula C16H12O5C_{16}H_{12}O_5 and is characterized by a benzo[c]chromene core with an acetic acid moiety. Its synthesis typically involves the reaction of 4-methyl-6-oxo-6H-benzo[c]chromene with chloroacetic acid under basic conditions, yielding the desired product through hydrolysis of an intermediate ester.

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

  • Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting potential therapeutic applications in inflammatory diseases.
  • Antioxidant Properties : It exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

In Vitro Studies

Research indicates that this compound possesses notable biological activities:

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated strong inhibitory effects on acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. While specific data for this compound is limited, its structural analogs suggest potential efficacy in AChE inhibition .
  • Antibacterial Activity : Preliminary studies show that derivatives of benzo[c]chromene exhibit antibacterial properties against various strains, including Gram-positive bacteria. This suggests that this compound may also possess similar activities .

Case Studies

Several studies have investigated the biological activities of related compounds:

CompoundBiological ActivityIC50 (µM)
3iAChE Inhibition2.7
38aAntibacterial1.4
38lAntibacterial0.2

These findings indicate a trend where structural modifications can enhance biological activity, suggesting that this compound may be optimized for similar effects .

Comparative Analysis

When compared to other compounds within the same class, such as [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid and [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]butanoic acid, it is noted that variations in the side chain significantly influence biological activity. The acetic acid moiety in [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yloxy)]acetic acid may confer unique reactivity and interaction profiles with biological targets, potentially enhancing its therapeutic profile .

Properties

IUPAC Name

2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-9-13(20-8-14(17)18)7-6-11-10-4-2-3-5-12(10)16(19)21-15(9)11/h2-7H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADNBVMGEJFFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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